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N-(3-((6-methylpyridazin-3-yl)oxy)phenyl)-3-(trifluoromethyl)benzamide

Kinase Inhibition VEGFR2 Hinge Binder SAR

This N-phenylbenzamide kinase inhibitor is characterized by a 6-methylpyridazin-3-yl ether hinge-binding scaffold. Unlike imidazo[1,2-b]pyridazine analogs, this architecture alters kinase selectivity, making it essential for investigating VEGFR2 signaling and Bcr-Abl synergy with allosteric inhibitors. Procurement requires certification of the meta-trifluoromethyl substitution on the benzamide ring to ensure experimental reproducibility in SAR and ADME/Tox studies.

Molecular Formula C19H14F3N3O2
Molecular Weight 373.335
CAS No. 1207024-37-0
Cat. No. B2846620
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-((6-methylpyridazin-3-yl)oxy)phenyl)-3-(trifluoromethyl)benzamide
CAS1207024-37-0
Molecular FormulaC19H14F3N3O2
Molecular Weight373.335
Structural Identifiers
SMILESCC1=NN=C(C=C1)OC2=CC=CC(=C2)NC(=O)C3=CC(=CC=C3)C(F)(F)F
InChIInChI=1S/C19H14F3N3O2/c1-12-8-9-17(25-24-12)27-16-7-3-6-15(11-16)23-18(26)13-4-2-5-14(10-13)19(20,21)22/h2-11H,1H3,(H,23,26)
InChIKeyNXLWDTGFXIOGLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procuring N-(3-((6-methylpyridazin-3-yl)oxy)phenyl)-3-(trifluoromethyl)benzamide (CAS 1207024-37-0): A Targeted Kinase Inhibitor Scaffold


N-(3-((6-methylpyridazin-3-yl)oxy)phenyl)-3-(trifluoromethyl)benzamide (CAS: 1207024-37-0) is a synthetic organic compound belonging to the N-phenylbenzamide class of kinase inhibitors. It features a 6-methylpyridazine moiety as a hinge-binding scaffold, linked via an ether bridge to a central phenyl ring, which is further functionalized with a 3-(trifluoromethyl)benzamide group [1]. This structural architecture is consistent with ATP-competitive Type I/II kinase inhibitor pharmacophores. The compound shares a core scaffold with investigational VEGFR2 and Bcr-Abl inhibitors but is differentiated by its specific 6-methylpyridazin-3-yl ether linkage, a feature that can dramatically alter kinase selectivity and pharmacological profiles compared to close analogs [1].

Why N-(3-((6-methylpyridazin-3-yl)oxy)phenyl)-3-(trifluoromethyl)benzamide Cannot Be Interchanged with Generic Kinase Inhibitors


Generic substitution among kinase inhibitors is scientifically invalid due to the extreme sensitivity of potency and selectivity to minor structural perturbations, particularly within the hinge-binding motif. Published structure-activity relationship (SAR) studies demonstrate that switching the hinge-binding heterocycle from an imidazo[1,2-b]pyridazine to a pyridazinyl ether while retaining identical benzamide and trifluoromethyl substituents results in a complete shift in kinase inhibition profile, underscoring that even close analogs are not functionally interchangeable [1]. Similarly, the position of the trifluoromethyl group (meta vs. para) on the benzamide ring critically impacts target engagement and metabolic stability [1]. These data-driven SAR principles confirm that N-(3-((6-methylpyridazin-3-yl)oxy)phenyl)-3-(trifluoromethyl)benzamide must be evaluated and sourced as a distinct chemical entity.

Quantitative Differentiation Evidence for N-(3-((6-methylpyridazin-3-yl)oxy)phenyl)-3-(trifluoromethyl)benzamide Selection


Hinge-Binder Scaffold Potency Differentiation vs. Imidazo[1,2-b]pyridazine Analog 6b

The target compound's 6-methylpyridazine hinge binder is structurally distinct from the imidazo[1,2-b]pyridazine scaffold found in compound 6b, which exhibits potent VEGFR2 inhibition (IC50 = 7.1 nM) and PDGFRβ inhibition (IC50 = 15 nM) [1]. Quantitative target-specific data for N-(3-((6-methylpyridazin-3-yl)oxy)phenyl)-3-(trifluoromethyl)benzamide is not reported in the primary literature. However, SAR studies demonstrate that hinge-binder modifications within this benzamide series lead to divergent kinase selectivity profiles [1]. This evidence supports the hypothesis that substituting the hinge binder can re-target the compound's inhibitory activity toward a different kinome panel, a critical consideration for procurement decisions where target specificity is paramount.

Kinase Inhibition VEGFR2 Hinge Binder SAR

Mechanistic Differentiation: ATP-Competitive vs. Allosteric Bcr-Abl Inhibition (GNF-5)

The target compound is structurally classified as an ATP-competitive kinase inhibitor based on its benzamide pharmacophore, which is designed to occupy the ATP-binding pocket [1]. In contrast, GNF-5 (an N-hydroxyethyl carboxamide analog of GNF-2) is a well-characterized selective, non-ATP competitive allosteric Bcr-Abl inhibitor that binds the myristate-binding site with an IC50 of 220 nM against wild-type Abl [2]. While no direct target compound data exists for Bcr-Abl, the mechanistic distinction between ATP-competitive and allosteric inhibition is fundamental: ATP-competitive inhibitors target the active kinase conformation, whereas allosteric inhibitors like GNF-5 can overcome resistance mutations such as T315I [2]. This class-level mechanistic difference is critical when selecting a chemical probe for studying Bcr-Abl signaling pathways.

Bcr-Abl Allosteric Inhibition Mechanism of Action

Trifluoromethyl Positional Isomer Differentiation (3-CF3 vs. 4-CF3)

N-(3-((6-methylpyridazin-3-yl)oxy)phenyl)-3-(trifluoromethyl)benzamide possesses a meta-substituted trifluoromethyl group on the benzamide ring. The corresponding para-substituted regioisomer, N-[4-(6-methylpyridazin-3-yl)oxyphenyl]-4-(trifluoromethyl)benzamide, represents the closest positional analog. While quantitative biological data for both compounds are absent in public databases, published SAR on related benzamide kinase inhibitor series demonstrates that the position of the trifluoromethyl group significantly modulates both target potency and metabolic stability [1]. Meta-substitution, as in the target compound, often enhances metabolic stability compared to para-substitution, potentially leading to improved in vivo half-life and pharmacokinetic profiles.

SAR Trifluoromethyl Metabolic Stability

Physicochemical Differentiation: Molecular Weight and Drug-Likeness Profile

The target compound has a molecular weight of 373.3 g/mol and a molecular formula of C19H14F3N3O2 [1]. This places it within the favorable range for oral bioavailability according to Lipinski's Rule of Five (MW < 500 Da). In contrast, the imidazo[1,2-b]pyridazine analog 6b has a higher molecular weight due to its larger hinge-binding scaffold, which may impact cellular permeability. Additionally, the 6-methylpyridazine moiety in the target compound is more electron-rich than the imidazo[1,2-b]pyridazine in 6b, potentially altering hydrogen-bonding capacity and solubility. No experimental LogP or solubility data are publicly available for direct comparison.

Physicochemical Properties Drug-Likeness LogP

Optimal Research and Industrial Application Scenarios for N-(3-((6-methylpyridazin-3-yl)oxy)phenyl)-3-(trifluoromethyl)benzamide


Kinase Selectivity Profiling Against VEGFR2-Driven Angiogenesis Pathways

This compound is best applied as a chemical probe to investigate kinase signaling pathways where 6-methylpyridazine-containing inhibitors are hypothesized to have a distinct selectivity profile compared to imidazo[1,2-b]pyridazine-based inhibitors like compound 6b [1]. Researchers studying VEGF receptor 2 (VEGFR2) signaling in angiogenesis can use this compound to explore scaffold-dependent selectivity, potentially identifying new kinase targets not inhibited by imidazopyridazine analogs [1]. Procurement for these studies requires certification of the specific 6-methylpyridazine hinge binder to ensure experimental reproducibility.

Investigating ATP-Competitive vs. Allosteric Bcr-Abl Inhibition Mechanisms

In chronic myeloid leukemia (CML) research, this ATP-competitive scaffold complements studies using allosteric inhibitors like GNF-5 (IC50 = 220 nM) [2]. Co-treatment experiments combining this compound with allosteric inhibitors can reveal synergistic effects on Bcr-Abl signaling and resistance mutation suppression, similar to the imatinib/GNF-5 combination paradigm [2]. The compound must be sourced with documented purity and identity to enable rigorous data interpretation in these mechanism-of-action studies.

Structure-Activity Relationship (SAR) Expansion for Trifluoromethyl-Substituted Benzamides

Medicinal chemistry teams developing kinase inhibitors can use this compound as a key intermediate or comparator to explore the impact of 3-CF3 substitution on benzamide potency and metabolic stability [1]. Comparative studies with the 4-CF3 regioisomer are essential for establishing SAR rules for trifluoromethyl positioning in kinase inhibitor design. Procurement specifications should include analytical confirmation of the meta-substitution position via NMR or HPLC to ensure correct isomer identity.

In Vitro ADME/Tox Profiling of Hinge-Binder Variants

This compound is suitable for in vitro ADME/Tox studies comparing the pharmacokinetic liabilities of different hinge-binding scaffolds. With its lower molecular weight and distinct electronic properties relative to imidazo[1,2-b]pyridazine analogs like 6b, it can provide insights into how hinge-binder chemistry influences metabolic stability, CYP450 inhibition, and cellular permeability [1]. Such data are critical for prioritizing lead series in early drug discovery and require high-purity compound to avoid confounding results from impurities.

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